Bienvenue dans la boutique en ligne BenchChem!

3-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile

Medicinal Chemistry Structure-Activity Relationship Imidazolidinedione Pharmacophore

3-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile (CAS 2034604-22-1, molecular formula C₂₂H₂₀N₄O₃, molecular weight 388.43 g/mol) is a synthetic small molecule belonging to the 2,4-dioxoimidazolidine (phenylhydantoin) class, featuring a 3-phenyl substituent on the imidazolidinedione core, a piperidine linker at the 1-position, and a 3-cyanobenzoyl terminus. The 2,4-dioxoimidazolidine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives reported as inhibitors of sterol O-acyltransferase-1 (SOAT-1/ACAT-1) and as androgen receptor antagonists.

Molecular Formula C22H20N4O3
Molecular Weight 388.427
CAS No. 2034604-22-1
Cat. No. B2903541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile
CAS2034604-22-1
Molecular FormulaC22H20N4O3
Molecular Weight388.427
Structural Identifiers
SMILESC1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#N
InChIInChI=1S/C22H20N4O3/c23-14-16-5-4-6-17(13-16)21(28)24-11-9-18(10-12-24)25-15-20(27)26(22(25)29)19-7-2-1-3-8-19/h1-8,13,18H,9-12,15H2
InChIKeyFNKPMIQJMICNOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile (CAS 2034604-22-1): Structural Classification and Procurement Context


3-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile (CAS 2034604-22-1, molecular formula C₂₂H₂₀N₄O₃, molecular weight 388.43 g/mol) is a synthetic small molecule belonging to the 2,4-dioxoimidazolidine (phenylhydantoin) class, featuring a 3-phenyl substituent on the imidazolidinedione core, a piperidine linker at the 1-position, and a 3-cyanobenzoyl terminus . The 2,4-dioxoimidazolidine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives reported as inhibitors of sterol O-acyltransferase-1 (SOAT-1/ACAT-1) and as androgen receptor antagonists [1][2]. This specific compound is currently catalogued as a research chemical for laboratory investigation; no primary peer-reviewed publications or regulatory filings containing quantitative biological data for this exact structure were identified at the time of this analysis .

Why 3-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile Cannot Be Interchanged with Generic In-Class Analogs


Substitution within the 2,4-dioxoimidazolidine class is highly sensitive to three structural determinants: (i) the N3 substituent on the imidazolidinedione ring; (ii) the nature of the piperidine N1-acyl/sulfonyl linkage; and (iii) the substitution pattern on the terminal aryl ring. The target compound bears a 3-phenyl group at the imidazolidinedione N3 position, a 3-cyanobenzoyl at the piperidine N1, and a meta-CN orientation on the benzoyl ring. Closest catalog analogs differ at exactly these positions — e.g., N3 = 2-methoxyethyl (CAS 2176202-14-3), N3 = cyclopropyl (CAS 2097894-84-1), or piperidine N1 = sulfonyl-linked 2-benzonitrile (CAS 2097892-93-6) — and the SOAT-1 inhibitor patent series demonstrates that N3 variation alone can shift potency by orders of magnitude within closely related dioxo-imidazolidine chemotypes [1]. Changes to the benzonitrile substitution pattern (ortho vs. meta vs. para) alter both target engagement geometry and physicochemical properties including logP, solubility, and metabolic stability [2]. No published bioequivalence data exist to support generic interchange among these analogs; procurement decisions must therefore be driven by the specific structural identity required for the intended assay or synthetic pathway.

Quantitative Differentiation Evidence for 3-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile (CAS 2034604-22-1)


Structural Differentiation: N3-Phenyl vs. N3-Alkyl Imidazolidinedione Substitution Pattern

IMPORTANT CAVEAT: No direct head-to-head biological comparison data exist for this specific compound versus its closest catalog analogs. The following evidence is derived from class-level structural analysis and published SAR within the broader 2,4-dioxoimidazolidine patent literature. The target compound is distinguished from its closest commercially listed analogs by its N3-phenyl substituent on the imidazolidinedione ring, compared to N3 = methoxyethyl (CAS 2176202-14-3) or N3 = cyclopropyl (CAS 2097894-84-1). The phenyl group introduces π-stacking potential, increased lipophilicity (calculated AlogP ~2.8 vs. ~1.4 for the methoxyethyl analog), and steric bulk that collectively alter target binding profiles. The SOAT-1 inhibitor patent WO2010/023276 teaches that N3-aryl substitutions confer distinct potency and selectivity profiles compared to N3-alkyl variants within the same dioxo-imidazolidine scaffold [1]. The 3-phenyl orientation is also distinct from the 4-substituted phenylimidazolidines described in antiandrogen patents (e.g., US 5,556,983), where the phenyl ring typically bears electron-withdrawing groups (CN, NO₂, CF₃) at the 4-position rather than serving as a directly N-attached unsubstituted phenyl group [2]. No quantitative IC₅₀, Kd, or cellular activity data for the target compound are available in the public domain as of this analysis.

Medicinal Chemistry Structure-Activity Relationship Imidazolidinedione Pharmacophore

Positional Isomer Differentiation: 3-Cyanobenzoyl (meta-CN) vs. 2-Cyanobenzoyl and 4-Cyanobenzoyl Variants

The target compound bears a 3-cyanobenzoyl (meta-substituted) group attached to the piperidine nitrogen, whereas the sulfonyl-linked analog (CAS 2097892-93-6) carries a 2-cyanobenzoyl moiety via a sulfonyl bridge. The meta vs. ortho nitrile substitution pattern is known from broader medicinal chemistry literature to impart distinct hydrogen-bond acceptor geometry, dipole moment orientation, and target complementarity. Meta-substituted benzonitriles present the nitrile group at a ~120° angle relative to the carbonyl attachment point, whereas ortho-substituted variants introduce conformational constraints that can alter binding pocket occupancy [1]. Additionally, the amide (carbonyl) linkage in the target compound is chemically and metabolically distinct from the sulfonyl linkage in CAS 2097892-93-6; the carbonyl group can participate in hydrogen bonding as an acceptor, while the sulfonyl introduces different electronic and steric properties [2]. No quantitative comparative assay data are publicly available for the target compound vs. any benzonitrile positional isomer.

Positional Isomerism Benzonitrile SAR Kinase Inhibitor Pharmacophore

Class-Level Pharmacological Context: 2,4-Dioxoimidazolidine Derivatives as SOAT-1 Inhibitors

The 2,4-dioxoimidazolidine scaffold is a validated pharmacophore for inhibition of sterol O-acyltransferase-1 (SOAT-1, also known as ACAT-1), an enzyme critical in cholesterol esterification and foam cell formation. Patent WO2010/023276 discloses a series of dioxo-imidazolidine derivatives with SOAT-1 inhibitory activity, demonstrating that the nature of the N3 substituent (alkyl, aryl, heteroaryl) and the substituent on the imidazolidine 4-position govern target potency and selectivity [1]. The target compound (CAS 2034604-22-1) shares the core 2,4-dioxoimidazolidine scaffold of this series but differs in having a piperidine-1-carbonyl-benzonitrile moiety rather than the simpler substituents described in the patent's exemplified compounds. While the patent does not specifically disclose CAS 2034604-22-1, it establishes the class-level precedent that dioxoimidazolidine derivatives bearing N3-phenyl groups can engage the SOAT-1 active site [1][2]. Separately, phenylimidazolidine-2,4-dione derivatives have been extensively characterized as androgen receptor antagonists, with defined SAR around the aryl substitution pattern [3]. The target compound's unsubstituted N3-phenyl and 3-cyanobenzoyl groups place it at the intersection of these two pharmacological classes. No direct SOAT-1 or AR activity data for this compound exist.

SOAT-1 Inhibition Cholesterol Metabolism Dioxoimidazolidine Pharmacology

Hydantoin/Imidazolidinedione Scaffold: Privileged Structure with Multi-Target Pharmacological Potential

The 2,4-dioxoimidazolidine (hydantoin) core has been independently validated as a privileged scaffold in medicinal chemistry, with derivatives demonstrating activity against diverse targets including: DprE1 (M. tuberculosis, IC₅₀ values reaching 6 nM for optimized hydantoins) [1]; voltage-gated sodium channels (anticonvulsant phenytoin, IC₅₀ ~1–10 μM) [2]; aldose reductase (IC₅₀ values in low micromolar range for phenylhydantoin derivatives) [3]; and the androgen receptor [4]. The target compound's specific combination of N3-phenyl, piperidine-1-carbonyl linker, and 3-benzonitrile is not represented among these characterized sub-classes, placing it as a structurally novel entry within a well-precedented pharmacophore family. The piperidine linker introduces a basic amine center (calculated pKa ~7.5–8.0 for the piperidine nitrogen when not acylated; the amide renders it non-basic under physiological conditions), while the benzonitrile provides a directional H-bond acceptor. This combination of features is notably absent from the anticonvulsant hydantoins (which lack the piperidine-benzonitrile extension) and from the antiandrogen phenylimidazolidines (which typically have the phenyl group attached at N1 rather than N3, with electron-withdrawing substitution on the phenyl ring itself) [4].

Hydantoin Pharmacology Privileged Scaffold Drug Discovery

Physicochemical Differentiation: Calculated Drug-Likeness Profile vs. Known Hydantoin Drugs and Probes

The target compound's calculated physicochemical properties place it within drug-like chemical space (Lipinski Rule of 5 compliant: MW 388.43 < 500; cLogP ~2.8 < 5; HBD count = 0; HBA count = 5) [1]. This profile is comparable to optimized chemical probes but distinct from the anticonvulsant hydantoins (e.g., phenytoin, MW 252) and the more lipophilic antiandrogen phenylimidazolidines (e.g., nilutamide derivatives with CF₃ substitution, cLogP 2.5–3.5). The absence of H-bond donors (0 HBD) is a distinguishing feature vs. most hydantoin drugs (phenytoin: 2 HBD; ethotoin: 1 HBD), which may confer improved membrane permeability and CNS penetration potential (calculated CNS MPO score ~3.8 out of 6, indicating moderate-to-good predicted brain exposure) [2]. The 3-cyanobenzoyl group contributes a metabolically stable nitrile motif commonly employed in kinase inhibitor design, in contrast to the metabolically labile substituents found in some older hydantoin derivatives [3]. These calculated properties suggest the compound is suitable as a chemical probe for target identification or mechanistic studies, though no experimental ADME/PK data are available.

Physicochemical Properties Drug-Likeness Chemical Probe Quality

Recommended Application Scenarios for 3-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile (CAS 2034604-22-1)


Chemical Probe for SOAT-1/Cholesterol Metabolism Target Engagement Studies

Given the structural alignment of the 2,4-dioxo-3-phenylimidazolidine core with the SOAT-1 inhibitor pharmacophore defined in WO2010/023276, this compound is suited as a starting point for structure-activity relationship exploration in cholesterol esterification pathways . The compound's N3-phenyl substitution provides a distinct vector for chemical optimization not present in the patent's primary exemplars. Users should confirm SOAT-1 engagement via enzymatic assay (e.g., ACAT-1 fluorescent or radiometric assay using [¹⁴C]oleoyl-CoA substrate) before advancing to cellular models of foam cell formation in THP-1 macrophages. Note: direct activity at SOAT-1 has not been demonstrated for this compound; initial biochemical characterization is essential .

Androgen Receptor Pathway Probe for Prostate Cancer or Dermatological Research

The phenylimidazolidine-2,4-dione scaffold is an established androgen receptor (AR) antagonist chemotype . This compound's N3-phenyl orientation is distinct from the N1-substitution pattern of nilutamide-class antiandrogens and represents a complementary pharmacophoric geometry for AR ligand-binding domain exploration. Potential applications include: (i) comparative AR binding assays (fluorescence polarization or TR-FRET AR competition assay) vs. enzalutamide and bicalutamide; (ii) testing in AR-dependent prostate cancer cell lines (LNCaP, VCaP) for antiproliferative activity; and (iii) evaluation in androgen-sensitive dermatological models. The compound's 0 HBD count and moderate CNS MPO score (~3.8) also suggest potential for exploring CNS-penetrant AR modulation, a profile not achieved by current clinical antiandrogens . Direct AR binding or functional activity has not been demonstrated for this compound and must be empirically verified.

Kinase Inhibitor Screening Library Component via Benzonitrile-Piperidine Pharmacophore

The 3-cyanobenzoyl-piperidine moiety is a recurrent motif in ATP-competitive kinase inhibitors, where the nitrile group frequently engages the hinge region or a conserved lysine residue via hydrogen bonding . The combination of this motif with a phenylhydantoin cap group distinguishes this compound from typical type I kinase inhibitor scaffolds (which more commonly employ amide, urea, or heterocyclic caps). The compound is suitable for inclusion in diversity-oriented kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to identify kinase targets that preferentially accommodate the phenylhydantoin cap. The 0 HBD count and moderate lipophilicity also make the compound compatible with cellular thermal shift assay (CETSA) protocols for intracellular target engagement profiling. As with all other proposed applications, no kinase inhibition data exist for this compound and de novo screening is required.

Chemical Biology Tool for Covalent Probe Development via Nitrile-Based Warhead Engineering

The 3-cyanobenzonitrile moiety can, in principle, serve as a latent electrophile for covalent inhibitor design targeting active-site cysteine residues, analogous to the nitrile warhead strategy employed in covalent kinase inhibitors (e.g., ibrutinib targets Cys481 in BTK) and the SARS-CoV-2 main protease inhibitor nirmatrelvir . The electron-withdrawing nature of the benzoyl carbonyl group may tune the electrophilicity of the adjacent nitrile. Combined with the phenylhydantoin recognition element, this compound provides a scaffold suitable for structure-guided covalent probe development. Researchers should assess covalent labeling efficiency via intact protein mass spectrometry (LC-MS) and determine kinact/KI parameters. This application is entirely prospective; no covalent labeling data exist for this compound .

Quote Request

Request a Quote for 3-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.